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Introduction
(E/Z)-J147 is a synthetic derivative of curcumin, developed through phenotypic screens

designed to address the complex toxicities associated with the aging brain.[1][2] It has

demonstrated significant neuroprotective and cognitive-enhancing effects in various preclinical

models of neurodegenerative diseases, particularly Alzheimer's disease.[3][4][5] This technical

guide provides an in-depth overview of the identified molecular target of J147 and the

subsequent modulation of mitochondrial pathways, consolidating key quantitative data and

experimental methodologies.

Target Identification: Mitochondrial ATP Synthase
The primary molecular target of (E/Z)-J147 has been identified as the mitochondrial F1Fo-ATP

synthase, a critical enzyme complex responsible for cellular energy production.[1][2][6][7][8][9]

Specifically, J147 binds to the α-F1 subunit of ATP synthase (ATP5A).[6] This interaction was

elucidated through multiple unbiased experimental approaches.

Experimental Protocols for Target Identification
1.1.1. Drug Affinity Responsive Target Stabilization (DARTS)

The DARTS method was employed to identify proteins that are stabilized by binding to J147,

thereby becoming resistant to proteolytic degradation.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2886471?utm_src=pdf-interest
https://www.benchchem.com/product/b2886471?utm_src=pdf-body
https://www.salk.edu/news-release/alzheimers-drug-turns-back-clock-powerhouse-cell/
https://neurosciencenews.com/atp-synase-mitochondria-8291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3706879/
https://www.salk.edu/news-release/salk-scientists-develop-drug-that-slows-alzheimers-in-mice/
https://www.salk.edu/news-release/experimental-drug-targeting-alzheimers-disease-shows-anti-aging-effects/
https://www.benchchem.com/product/b2886471?utm_src=pdf-body
https://www.salk.edu/news-release/alzheimers-drug-turns-back-clock-powerhouse-cell/
https://neurosciencenews.com/atp-synase-mitochondria-8291/
https://pubmed.ncbi.nlm.nih.gov/29316249/
https://newdrugapprovals.org/2019/09/06/j-147/
https://wms-site.com/press-media/719-alzheimer-s-drug-turns-back-clock-in-powerhouse-of-cell
https://newatlas.com/alzheimers-drug-fights-aging/52898/
https://pubmed.ncbi.nlm.nih.gov/29316249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5847861/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2886471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysis: HT22 cells were treated with J147 (10 and 50 µM) for 15 minutes and

subsequently lysed using M-PER mammalian protein extraction reagent.[10]

Protease Digestion: The cell lysates were then subjected to digestion with Pronase.[10]

Analysis: Protein bands that were preserved from digestion in the J147-treated samples

were excised and analyzed by liquid chromatography-tandem mass spectrometry

(LC/MS/MS).[10] The most enriched protein identified was ATP5A.[10]

1.1.2. Affinity Precipitation with Biotinylated J147 (BJ147)

To further validate the interaction, an affinity precipitation approach using a biotinylated

derivative of J147 was utilized.[10]

Probe Synthesis: A biotinylated derivative of J147 (BJ147) was synthesized.

Incubation and Pull-down: HT22 cell lysates and mouse subventricular zone (SVZ) tissue

lysates were incubated with BJ147.[10] Streptavidin-coated beads were then used to pull

down BJ147 and any interacting proteins.

Competitive Binding: To demonstrate specificity, a competition experiment was performed

where lysates were co-incubated with BJ147 and an excess of unlabeled J147.[10]

Mass Spectrometry: The proteins pulled down in the various conditions were identified by

LC/MS/MS.[10] ATP5A was consistently and reproducibly identified as a primary binding

partner, and its binding was significantly reduced in the presence of excess unlabeled J147.

[10]
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Modulation of ATP Synthase Activity and
Mitochondrial Pathways
J147's interaction with ATP synthase results in a partial inhibition of its activity, which triggers a

cascade of downstream signaling events that are ultimately neuroprotective and pro-longevity.
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[6][11]

Quantitative Effects on ATP Synthase
Parameter Value Cell/System Reference

Target

Mitochondrial ATP

synthase (α-F1

subunit, ATP5A)

Multiple [6]

EC50 (Partial

Inhibition)
20 nM

Isolated bovine heart

mitochondria
[10]

Maximal Inhibition ~20-23.6% In vitro and in cells [10][11]

Note: A specific binding affinity (Kd) for the J147-ATP synthase interaction has not been

reported in the reviewed literature.

Downstream Signaling Cascade
The modest inhibition of ATP synthase by J147 initiates a signaling pathway that is central to its

therapeutic effects.[2][6]

Increased Intracellular Calcium: The partial inhibition of ATP synthase leads to a transient

increase in intracellular calcium levels.[6]

Activation of CAMKK2: The elevated calcium activates Calcium/Calmodulin-Dependent

Protein Kinase Kinase 2 (CAMKK2).[6]

Activation of AMPK: CAMKK2, in turn, phosphorylates and activates AMP-activated protein

kinase (AMPK), a master regulator of cellular energy homeostasis.[6][11]

Modulation of mTOR Signaling: Activated AMPK can then inhibit the mammalian target of

rapamycin (mTOR) pathway, a known longevity pathway.[6][11]
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Note: Quantitative data on the fold-increase in phosphorylation of CAMKK2 and AMPK

following J147 treatment are not available in the reviewed literature.

Effects on Neurotrophic Factors
A key aspect of J147's neuroprotective profile is its ability to increase the expression of crucial

neurotrophic factors, namely Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth

Factor (NGF).[3][11][12]

Experimental Observations
In aged APPswe/PS1dE9 transgenic mice, a model for Alzheimer's disease, treatment with

J147 was shown to rescue cognitive deficits, an effect correlated with the induction of NGF

and BDNF.[3]

J147 treatment has been observed to increase the levels of both proBDNF and mature

BDNF in the hippocampus of these mice, while also decreasing the ratio of pro- to mature

BDNF.[3]

Similarly, J147 increases both proNGF and mature NGF in the hippocampus.[3]

Quantitative Data on Neurotrophic Factor Levels
Neurotrophic
Factor

Effect of J147
Treatment

Animal Model Reference

BDNF
Increased levels in the

hippocampus

Normal rats and

huAPP/PS1

transgenic mice

[3]

NGF
Increased levels in the

hippocampus

huAPP/PS1

transgenic mice
[3]

Note: While the increase in BDNF and NGF is consistently reported, specific quantitative data

(e.g., pg/mg of protein) from these studies are not readily available in a tabulated format in the

reviewed literature.

Experimental Protocol for Neurotrophic Factor Analysis
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Animal Model: Aged (20-month-old) transgenic AD mice (APPswe/PS1dE9) were fed a diet

containing J147.[3]

Tissue Collection: Following the treatment period, hippocampal tissue was collected.

Analysis: Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting were used to

measure the protein levels of BDNF and NGF.[3]

Summary and Future Directions
(E/Z)-J147 represents a promising therapeutic candidate for neurodegenerative diseases by

uniquely targeting the nexus of aging and mitochondrial bioenergetics. Its interaction with ATP

synthase initiates a signaling cascade that promotes neuronal resilience and longevity

pathways. While the primary target and mechanism of action are well-established, further

research is warranted to precisely quantify the binding kinetics and the downstream

phosphorylation events. The results of the completed Phase 1 clinical trial (NCT03838185) are

eagerly awaited to translate these compelling preclinical findings into the clinical setting.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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